

Spectroscopic Analysis of 2-Ethyl-4-methyl-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-4-methyl-1-pentene**

Cat. No.: **B13799448**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-4-methyl-1-pentene** (C_8H_{16}), a branched-chain olefin. The document details predicted Nuclear Magnetic Resonance (NMR) data, and experimental Infrared (IR) and Mass Spectrometry (MS) data. Furthermore, it outlines the general experimental protocols for obtaining such spectra, offering a foundational understanding for researchers in the field.

Spectroscopic Data

The following sections present the available spectroscopic data for **2-Ethyl-4-methyl-1-pentene** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally-derived NMR data for **2-Ethyl-4-methyl-1-pentene** is not readily available in public spectral databases. However, based on established principles of NMR spectroscopy and computational models, predicted 1H and ^{13}C NMR chemical shifts have been determined. These predictions offer valuable insights into the molecular structure.^[1]

Table 1: Predicted 1H NMR Spectroscopic Data for **2-Ethyl-4-methyl-1-pentene**

Protons	Chemical Shift (ppm)	Predicted Multiplicity	Integration
=CH ₂	4.5 - 5.0	m	2H
-CH(CH ₃) ₂	1.6 - 1.9	m	1H
-CH ₂ -CH ₃	1.9 - 2.2	q	2H
-CH ₂ -CH(CH ₃) ₂	1.2 - 1.5	d	2H
-CH(CH ₃) ₂	0.8 - 1.0	d	6H
-CH ₂ -CH ₃	0.9 - 1.1	t	3H

m = multiplet, q = quartet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Ethyl-4-methyl-1-pentene**

Carbon Atom	Chemical Shift (ppm)
C1 (=CH ₂)	108 - 112
C2 (C=)	148 - 152
C3 (-CH ₂ -CH ₃)	28 - 32
C4 (-CH ₂ -)	45 - 49
C5 (-CH)	26 - 30
C6, C7 (-CH(CH ₃) ₂)	22 - 26
C8 (-CH ₂ -CH ₃)	12 - 16

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Ethyl-4-methyl-1-pentene**, also known as 3-ethyl-4-methyl-1-pentene, has been experimentally determined and is available through the NIST/EPA Gas-Phase Infrared Database.^[2] Key absorption bands are characteristic of its alkene and alkane functionalities.

Table 3: Key IR Absorption Bands for **2-Ethyl-4-methyl-1-pentene**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3080	C-H stretch	=C-H (alkene)
~2960	C-H stretch	-C-H (alkane)
~1645	C=C stretch	Alkene
~1465	C-H bend	-CH ₂ - and -CH ₃
~890	C-H bend	=CH ₂ (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **2-Ethyl-4-methyl-1-pentene** has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The data is available in the NIST Mass Spectrometry Data Center.^[3] The fragmentation pattern provides information about the molecular weight and the stability of the resulting carbocations.

Table 4: Key Mass Spectrometry Data for **2-Ethyl-4-methyl-1-pentene**

m/z	Relative Abundance	Putative Fragment
112	Low	[M] ⁺ (Molecular Ion)
97	Moderate	[M - CH ₃] ⁺
83	High	[M - C ₂ H ₅] ⁺
70	High	[C ₅ H ₁₀] ⁺
55	Very High	[C ₄ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for a volatile organic compound like **2-Ethyl-4-methyl-1-pentene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to elucidate the chemical structure of **2-Ethyl-4-methyl-1-pentene**.

Methodology:

- Sample Preparation:
 - A small quantity of purified **2-Ethyl-4-methyl-1-pentene** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), in a standard 5 mm NMR tube.
 - The concentration is adjusted to be optimal for the spectrometer being used.
 - A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumental Analysis:
 - The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
 - For ^1H NMR, a standard single-pulse experiment is performed.
 - For ^{13}C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum.
 - The spectrum is phased, baseline-corrected, and referenced to the internal standard.
 - Integration of the ^1H NMR signals is performed to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Ethyl-4-methyl-1-pentene**.

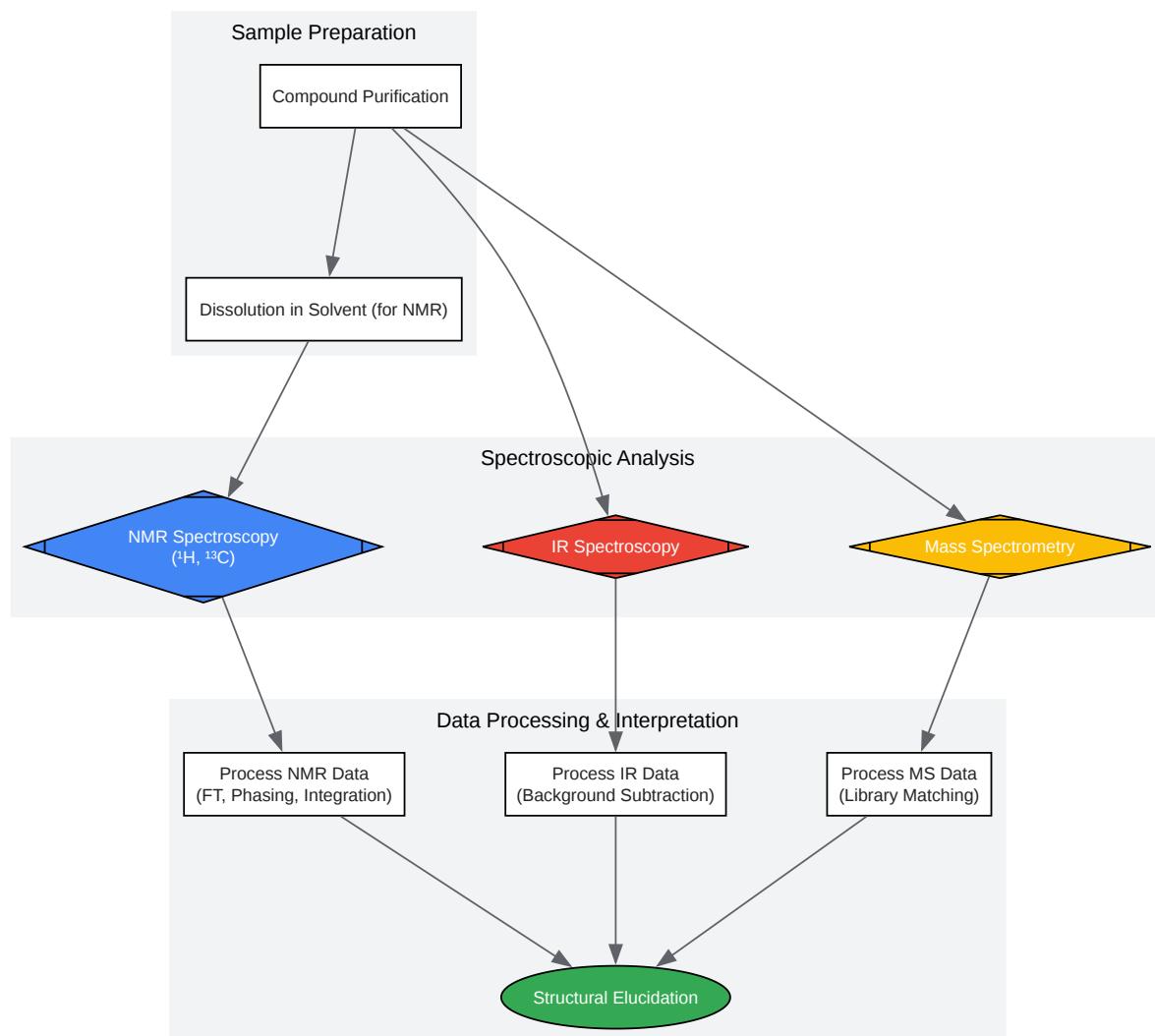
Methodology:

- Sample Preparation:
 - For a volatile liquid, the spectrum can be obtained using a gas-phase IR cell. The liquid is injected into the cell, where it vaporizes.
 - Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumental Analysis:
 - The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the empty cell or clean salt plates is first recorded.
 - The sample spectrum is then recorded, and the background is automatically subtracted.
 - The spectrum is typically scanned over the mid-IR range (4000-400 cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Ethyl-4-methyl-1-pentene**.

Methodology:


- Sample Introduction:
 - The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation from any impurities.
 - The volatile compound is injected into the GC, where it travels through a capillary column and is separated based on its boiling point and interactions with the column's stationary phase.

- Ionization:
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - Electron Impact (EI) is a common ionization method for such molecules, where high-energy electrons bombard the sample, causing ionization and fragmentation.
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-4-methyl-1-pentene | 3404-80-6 | Benchchem [benchchem.com]
- 2. NMR chemical shift prediction of alkenes [stenutz.eu]
- 3. 2-Ethyl-4-methyl-1-pentene | C8H16 | CID 520670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethyl-4-methyl-1-pentene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13799448#spectroscopic-data-for-2-ethyl-4-methyl-1-pentene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

